molecular formula C12H16ClFN2O B1424848 N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride CAS No. 1219976-72-3

N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1424848
CAS RN: 1219976-72-3
M. Wt: 258.72 g/mol
InChI Key: NEZDWOOQRWIHLS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride, commonly referred to as FPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a piperidine-based compound that is characterized by a fluorophenyl ring, a piperidine ring, and a carboxamide group. FPC has a wide range of biological and pharmacological activities, making it an attractive candidate for research in various fields.

Scientific Research Applications

Discovery in Met Kinase Inhibition

N-(4-Fluorophenyl)-3-piperidinecarboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma models, showing potential as cancer therapeutics (Schroeder et al., 2009).

Development of Motilin Receptor Agonists

Derivatives of N-(4-Fluorophenyl)-3-piperidinecarboxamide, such as GSK962040, have been discovered as novel small molecule motilin receptor agonists. These compounds show promising pharmacokinetic profiles and potential in gastrointestinal transit modulation (Westaway et al., 2009).

Synthesis for Anti-Leukemia Activity

Compounds based on N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride, like 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have been synthesized and measured for their anti-leukemia activity. These compounds have shown potential bioactivity against leukemia cells (Yang et al., 2009).

Application in Alzheimer's Disease Research

Fluoro derivatives of N-(4-Fluorophenyl)-3-piperidinecarboxamide have been used in PET imaging to study serotonin 1A receptors in Alzheimer's disease patients. This research helps in understanding the neurobiological changes in Alzheimer's disease (Kepe et al., 2006).

Anti-Proliferative Properties

N-substituted 4-oxo-piperidine-1-carboxamides, similar in structure to N-(4-Fluorophenyl)-3-piperidinecarboxamide, have been synthesized and shown to possess high anti-proliferative properties. These compounds are promising in the treatment of various cancers (Fawzy et al., 2019).

Exploration of Class III Antiarrhythmic Drugs

N-(4-Fluorophenyl)-3-piperidinecarboxamide derivatives have been explored for their potential as class III antiarrhythmic drugs. These studies have led to the development of new compounds with significant antiarrhythmic activity (Glushkov et al., 2011).

Impact on Neurotransmitter Release

Certain derivatives of N-(4-Fluorophenyl)-3-piperidinecarboxamide have been studied for their effects on the release and inhibition of reuptake of dopamine, serotonin, and noradrenaline in the brain, suggesting their potential in neurological and psychiatric disorders (Pettersson, 1995).

properties

IUPAC Name

N-(4-fluorophenyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;/h3-6,9,14H,1-2,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDWOOQRWIHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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